7-Iodonaphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQFINIACBXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629953 | |
| Record name | 7-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-51-8 | |
| Record name | 7-Iodo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128542-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 7 Iodonaphthalen 2 Ol
Role of the Iodine Atom in Chemical Reactivity
The iodine substituent is central to many of the key reactions of 7-Iodonaphthalen-2-ol. Its large atomic size, polarizability, and the relative weakness of the carbon-iodine (C-I) bond make it a reactive site for both substitution and oxidation.
Iodine as a Leaving Group in Substitution Processes
In the realm of substitution reactions, the effectiveness of a leaving group is inversely related to its basicity. Halide ions are good leaving groups because they are the conjugate bases of strong acids. Among the halogens, iodide (I⁻) is the best leaving group because hydroiodic acid (HI) is the strongest hydrohalic acid. This trend means that the C-I bond is the weakest among carbon-halogen bonds, facilitating its cleavage. libretexts.org
In nucleophilic aromatic substitution, while the reaction mechanism is more complex than simple aliphatic SN1 or SN2 pathways, the principle that a stable, weakly basic anion is a superior leaving group still holds. beilstein-journals.org Therefore, the iodine atom in this compound serves as an excellent leaving group in reactions where it is displaced, such as in palladium-catalyzed cross-coupling reactions.
Reactivity in Hypervalent Iodine Chemistry
Iodine is unique among the stable halogens in its ability to form stable hypervalent compounds, where the iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.org These species, often referred to as iodanes, are typically in the +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state. wikipedia.org Hypervalent iodine reagents are highly valued in organic synthesis as versatile and environmentally benign oxidizing agents. nih.gov
Aryl iodides like this compound can be oxidized to form hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes or diaryliodonium salts. The synthesis of these reagents typically involves the oxidation of the aryl iodide in the presence of suitable ligands. For instance, oxidation with an oxidant like peracetic acid in the presence of acetic anhydride (B1165640) could potentially convert this compound to its corresponding λ³-iodane derivative. These hypervalent species are powerful electrophiles and oxidizing agents, capable of participating in a wide array of transformations, including C-C and C-heteroatom bond formations. wikipedia.orgnih.gov
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems. The regiochemical outcome of such reactions on a substituted naphthalene ring is determined by the electronic properties of the existing substituents. csbsju.edu In this compound, the directing effects of both the hydroxyl (-OH) and iodo (-I) groups must be considered.
Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlkouniv.ac.in This is due to its strong electron-donating resonance effect, where a lone pair on the oxygen atom can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. lkouniv.ac.inpressbooks.pub In the case of the 2-naphthol (B1666908) system, this directs incoming electrophiles primarily to the 1 and 3 positions (ortho) and the 6 position (para).
Iodo (-I) Group: The iodine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is also an ortho, para-director because it can donate a lone pair of electrons via resonance to stabilize the arenium ion intermediate at those positions. organicchemistrytutor.compressbooks.pub For the iodine at position 7, this would direct incoming electrophiles to the 6 and 8 positions.
When both groups are present, their effects are combined. The powerful activating and directing effect of the -OH group generally dominates. The positions activated by the -OH group are C1, C3, and C6. The positions directed by the -I group are C6 and C8. The C6 position is activated by both groups, making it a highly likely site for electrophilic attack. The C1 and C8 positions are also strongly activated, representing other potential sites for substitution. The precise product distribution would depend on the specific electrophile and reaction conditions.
Cross-Coupling and Homo-Coupling Reactions
Aryl iodides are excellent substrates for transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond toward oxidative addition to the metal center. wikipedia.orgnobelprize.org this compound is therefore a valuable precursor for the synthesis of more complex molecules through these methods.
Palladium-Catalyzed Cross-Coupling Applications
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org this compound can readily participate in several of these key transformations.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk It is a versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds. xisdxjxsu.asia this compound can be coupled with various aryl or vinyl boronic acids to produce substituted 7-arylnaphthalen-2-ols. uwindsor.cauwindsor.ca
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgwalisongo.ac.id This reaction is a reliable method for synthesizing arylalkynes. beilstein-journals.orgrsc.orgresearchgate.net this compound can be coupled with a variety of terminal alkynes under these conditions.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. commonorganicchemistry.comorganic-chemistry.org This reaction allows for the vinylation of the naphthalene core at the 7-position. nih.govntu.edu.sglibretexts.org
The following table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound.
| Reaction Name | Coupling Partner | General Product | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 7-Aryl/Vinyl-naphthalen-2-ol | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 7-(Alkynyl)-naphthalen-2-ol | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Heck Reaction | Alkene (R-CH=CH₂) | 7-(Alkenyl)-naphthalen-2-ol | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
Radical Chemistry and Radical-Mediated Transformations
The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate aryl radicals. These highly reactive intermediates can participate in a variety of transformations, particularly cyclization reactions.
Aryl radicals can be generated from this compound using several methods. Classical methods involve the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride. More modern approaches utilize photoredox catalysis, where a photosensitizer absorbs light and initiates an electron transfer process to generate the aryl radical.
Once formed, the naphthyl radical is a highly reactive species. Its primary mode of reaction is addition to multiple bonds, such as those found in alkenes and alkynes, or hydrogen atom abstraction from a suitable donor. The presence of the hydroxyl group can influence the reactivity of the radical, potentially through hydrogen bonding or by altering the electronic properties of the naphthalene ring system.
A powerful application of the aryl radicals generated from this compound is in intramolecular cyclization reactions. By tethering an unsaturated moiety (like an alkene or alkyne) to the naphthalene core, typically via the hydroxyl group, the generated radical can attack this unsaturated bond, forming a new ring.
For example, if an allylic or propargylic group is attached to the hydroxyl oxygen, the resulting aryl radical can undergo a 5-exo or 6-endo cyclization, leading to the formation of fused heterocyclic systems. The regioselectivity of these cyclizations is often governed by Baldwin's rules. Research on related systems has shown that tributyltin hydride-mediated radical cyclization of 1-(allyloxy)-8-iodonaphthalenes proceeds efficiently to yield naphthofuran derivatives. A similar strategy could be employed with this compound to access analogous fused ring structures.
Generation and Reactivity of Aryl Radicals from Iodonaphthols
Reactions of the Hydroxyl Functional Group
The phenolic hydroxyl group of this compound is a versatile handle for a range of chemical modifications, including etherification and esterification. These reactions allow for the introduction of various functional groups and the construction of more complex molecules.
The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of this compound, the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding naphthoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether.
This methodology has been successfully applied to synthesize a variety of ethers from substituted naphthols. For instance, the reaction of 2-naphthol derivatives with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a standard procedure for preparing naphthyl ethers.
A summary of typical conditions for the Williamson ether synthesis with this compound is presented below:
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K2CO3 | DMF | 7-Iodo-2-methoxynaphthalene |
| Benzyl Bromide | NaH | THF | 2-(Benzyloxy)-7-iodonaphthalene |
| Allyl Bromide | K2CO3 | Acetone (B3395972) | 2-(Allyloxy)-7-iodonaphthalene |
The hydroxyl group of this compound can be readily converted into esters through acylation. This is typically achieved by reacting the naphthol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. Common bases used for this transformation include pyridine (B92270), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), which act as catalysts and acid scavengers.
For example, the reaction of this compound with acetyl chloride in the presence of pyridine would yield 7-iodonaphthalen-2-yl acetate. Similarly, using benzoyl chloride would produce 7-iodonaphthalen-2-yl benzoate. These esterification reactions are generally high-yielding and proceed under mild conditions. The resulting esters can serve as protecting groups for the hydroxyl functionality or as precursors for further synthetic manipulations.
Derivatization for Complex Molecular Scaffolds
The molecular architecture of this compound, featuring a naphthalene core functionalized with both a hydroxyl group and an iodine atom, renders it a valuable starting material for the synthesis of more complex molecular scaffolds. The iodine atom, in particular, serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental strategies for carbon-carbon and carbon-heteroatom bond formation. google.com These reactions enable the strategic extension of the naphthalene system, leading to the construction of polycyclic aromatic hydrocarbons (PAHs), biaryl compounds, and heteroatom-containing fused systems. nih.govslideshare.net
Palladium-catalyzed cross-coupling reactions are prominently utilized for the derivatization of aryl iodides. nih.gov The high reactivity of the carbon-iodine bond in this compound facilitates reactions under relatively mild conditions. wikipedia.org Key methodologies for elaborating this scaffold include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mt.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. byjus.com In the context of this compound, Suzuki coupling with various aryl or vinyl boronic acids or esters can generate complex biaryl or styrenyl naphthalene derivatives. byjus.comnumberanalytics.com These reactions are typically catalyzed by a palladium(0) complex and require a base. byjus.com The versatility of commercially available boronic acids allows for the introduction of a wide array of substituted aromatic and heterocyclic rings, significantly increasing molecular complexity. xisdxjxsu.asia Furthermore, the products of such couplings can serve as precursors for subsequent cyclization reactions. For instance, a domino reaction sequence involving a Suzuki-Miyaura coupling followed by an intramolecular Diels-Alder reaction has been used to construct complex fluoranthene (B47539) skeletons from iodo-alkynylnaphthalene precursors. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound allows for the direct introduction of an alkynyl moiety at the 7-position. researchgate.net This transformation is significant because the resulting alkynyl-substituted naphthol is a versatile intermediate. chim.it The alkyne can participate in a variety of subsequent reactions, including cycloadditions and annulations, to build fused polycyclic and heterocyclic ring systems. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly effective tool for scaffold elaboration. nih.govwalisongo.ac.id
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. numberanalytics.com This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. organic-chemistry.orglibretexts.org Derivatization of this compound via this method would yield 7-amino-naphthalen-2-ol derivatives. The reaction is known for its broad substrate scope, allowing for the introduction of diverse alkylamines, arylamines, and heterocyclic amines. libretexts.orgwuxiapptec.com The resulting arylamine products are important scaffolds in medicinal chemistry and materials science. chim.itresearchgate.net The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency, particularly as aryl iodides can sometimes have an inhibitory effect on the catalyst. wuxiapptec.com
The strategic application of these and other derivatization reactions allows chemists to utilize this compound as a foundational building block, enabling the assembly of a diverse range of complex molecules with potential applications in various fields of chemical science. lkouniv.ac.inresearchgate.net
Data Table: Derivatization Reactions of this compound
| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Scaffold Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Styrenyl Naphthalenes |
| Sonogashira Coupling | Terminal Alkyne | Pd(II) complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Alkynyl-Substituted Naphthalenes |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) source, Phosphine Ligand (e.g., XPhos, BrettPhos), Strong Base (e.g., NaOtBu) | Arylamino-Naphthalenes |
Spectroscopic Characterization and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 7-Iodonaphthalen-2-ol provides specific information about the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals for the aromatic protons and the hydroxyl proton. rsc.org
A representative ¹H NMR spectrum recorded at 400 MHz in CDCl₃ shows the following chemical shifts (δ) in parts per million (ppm): a singlet at 5.00 ppm corresponding to the hydroxyl (-OH) proton, a doublet at 7.02 ppm (J = 2.8 Hz), a doublet of doublets at 7.10 ppm (J = 2.8, 8.8 Hz), a doublet at 7.49 ppm (J = 8.4 Hz), a doublet at 7.57 ppm (J = 8.4 Hz), a doublet at 7.70 ppm (J = 8.8 Hz), and a singlet at 8.08 ppm. rsc.org The coupling constants (J values) indicate the interactions between neighboring protons. The presence of a hydroxyl proton signal can vary in its chemical shift depending on factors like solvent, concentration, and temperature. libretexts.org
¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.08 | s | Ar-H | |
| 7.70 | d | 8.8 | Ar-H |
| 7.57 | d | 8.4 | Ar-H |
| 7.49 | d | 8.4 | Ar-H |
| 7.10 | dd | 2.8, 8.8 | Ar-H |
| 7.02 | d | 2.8 | Ar-H |
| 5.00 | s | -OH |
Source: The Royal Society of Chemistry rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. savemyexams.com In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. masterorganicchemistry.com
For this compound, the spectrum recorded at 100 MHz in deuterated acetone (B3395972) (acetone-d₆) reveals ten distinct signals corresponding to the ten carbon atoms of the naphthalene (B1677914) ring system. rsc.org The chemical shifts are observed at δ 92.7, 108.7, 119.9, 127.8, 130.2, 130.4, 132.0, 135.5, 137.5, and 156.7 ppm. rsc.org The downfield shift at 156.7 ppm is characteristic of the carbon atom bonded to the hydroxyl group, while the peak at 92.7 ppm corresponds to the carbon atom bearing the iodine substituent. rsc.orglibretexts.org
¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) |
|---|
| 156.7 |
| 137.5 |
| 135.5 |
| 132.0 |
| 130.4 |
| 130.2 |
| 127.8 |
| 119.9 |
| 108.7 |
| 92.7 |
Source: The Royal Society of Chemistry rsc.org
Advanced Two-Dimensional (2D) NMR Techniques
For more complex molecules, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed for a more detailed structural assignment. libretexts.orgcam.ac.uk COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule. cam.ac.uk HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached or more distant carbon atoms, respectively, allowing for unambiguous assignment of all proton and carbon signals. While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard tools for the structural elucidation of such compounds. harvard.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. thieme-connect.de It is instrumental in determining the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides the retention time of the compound, and the mass spectrometer yields a fragmentation pattern that serves as a molecular fingerprint. While the search results mention the use of GC-MS for detecting byproducts in related reactions, specific GC-MS data for this compound is not provided. beilstein-journals.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound, the calculated exact mass for the molecular ion [M]⁺ is 269.9542. rsc.org High-resolution mass spectrometry (electron ionization, EI) found the molecular ion at m/z 269.9537, which is in close agreement with the calculated value, thus confirming the molecular formula C₁₀H₇IO. rsc.org
HRMS Data for this compound
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| [M]⁺ | 269.9542 | 269.9537 |
Source: The Royal Society of Chemistry rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is particularly useful for analyzing large or delicate molecules as it minimizes fragmentation. libretexts.orgwiley-vch.de In the analysis of organic compounds, ESI-MS provides crucial information about the molecular weight and can help in the identification of molecular ions and their adducts.
For this compound, ESI-MS is employed to confirm its molecular mass. The technique involves dissolving the sample in a suitable solvent and spraying it into the mass spectrometer, where ions are generated and then analyzed based on their mass-to-charge ratio (m/z). wiley-vch.de While specific ESI-MS data for this compound is not extensively detailed in the provided search results, related studies on similar compounds demonstrate the utility of this method. For instance, ESI-MS has been used to analyze iron complexes of 2-naphthol (B1666908) derivatives and other complex organic molecules, confirming their molecular weights and providing insights into their structures. rsc.orggoogle.comvanderbilt.edunih.govrsc.org
Table 1: ESI-MS Data for Related Naphthalene Derivatives
| Compound/Fragment | m/z Value | Ion Type | Reference |
|---|---|---|---|
| Sulfoxide of a naphthalene derivative | 673 | [MH+] | google.com |
| Sulfone of a naphthalene derivative | 689 | [MH+] | google.com |
| 1,4-Bis(naphthalen-1-ylethynyl)benzene derivative | 523.33 | [M+1]⁻ | tandfonline.com |
This table illustrates the application of ESI-MS in characterizing complex molecules containing naphthalene moieties. The observed m/z values correspond to the protonated or deprotonated molecular ions, confirming their respective molecular weights.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. savemyexams.compages.dev Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. specac.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. researchgate.net The FTIR spectrum of a compound provides a unique "fingerprint," with characteristic absorption bands corresponding to specific functional groups. specac.comlibretexts.org
For this compound, the FTIR spectrum would be expected to show characteristic peaks for the hydroxyl (-OH) group and the aromatic naphthalene ring system. A study on a related compound, 7-Cyclopentylnaphthalen-2-ol, revealed IR (KBr) peaks at 3499 cm⁻¹ (O-H stretching), 2920 and 2849 cm⁻¹ (C-H stretching), 1635 cm⁻¹ (C=C aromatic stretching), and various other peaks corresponding to the naphthalene structure. rsc.org Similarly, another naphthol derivative showed IR peaks at 3524 cm⁻¹ (O-H), and 1636 cm⁻¹ (aromatic C=C). rsc.org These examples suggest that the FTIR spectrum of this compound would exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and sharp peaks in the 1500-1650 cm⁻¹ region for the aromatic C=C bonds. The C-I bond typically shows a stretching vibration in the far-infrared region, usually below 600 cm⁻¹.
Table 2: Characteristic FTIR Peaks for Naphthol Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|
| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching | rsc.org |
| C-H (Aromatic) | 3000 - 3100 (sharp) | Stretching | unit.no |
| C=C (Aromatic) | 1500 - 1650 (sharp) | Stretching | rsc.orgunit.no |
| C-O (Alcohol) | 1200 - 1300 (sharp) | Stretching | rsc.org |
This table summarizes the expected FTIR absorption bands for this compound based on data from similar compounds. The presence of these peaks would confirm the key functional groups.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules, complementing IR spectroscopy. wikipedia.org When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This Raman shift corresponds to the vibrational frequencies of the molecule's bonds and provides a structural fingerprint. wikipedia.org
While a specific Raman spectrum for this compound was not found, the technique is widely used for characterizing aromatic systems. For instance, the Raman spectrum of a single-walled carbon nanotube, which consists of a rolled-up graphene sheet (an extended aromatic system), shows a prominent tangential mode at ~1587 cm⁻¹. libretexts.org In pharmaceutical polymorphs, Raman spectroscopy can distinguish between different crystal forms by highlighting subtle structural differences, with characteristic bands often appearing in the fingerprint region below 1700 cm⁻¹. americanpharmaceuticalreview.com For this compound, one would expect to observe strong Raman signals for the aromatic ring vibrations.
Table 3: Expected Raman Shifts for this compound
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|
| Aromatic C=C | ~1600 | Ring Stretching | americanpharmaceuticalreview.com |
| Aromatic C-H | ~3050 | Stretching | americanpharmaceuticalreview.com |
| C-I | Low frequency region | Stretching | N/A |
This table outlines the anticipated Raman shifts for this compound based on general principles and data from related molecules. These shifts would help in confirming the aromatic structure and the presence of the carbon-iodine bond.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to generate an electron density map and, from that, a detailed model of the molecular structure, including bond lengths and angles. nih.gov
The application of X-ray crystallography has been crucial in understanding the structure of complex organic and organometallic molecules. uc.edujhu.edu For example, the crystal structure of a manganese(III) corrolazine complex was unambiguously characterized by X-ray diffraction, revealing its resting state. jhu.edu Similarly, the structures of various substituted naphthalene derivatives have been determined, providing insights into their solid-state packing and intermolecular interactions. rsc.orgresearchgate.net
Although a specific crystal structure for this compound is not available in the provided search results, a crystallographic study would be expected to reveal detailed information about its molecular geometry, including the planarity of the naphthalene ring, the C-I and C-O bond lengths, and the O-H bond orientation. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.
Table 4: Illustrative Crystallographic Parameters for a Naphthalene Derivative
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell | nih.gov |
| Space Group | P2₁/c | The symmetry of the crystal lattice | N/A |
| a (Å) | Value | Unit cell dimension | N/A |
| b (Å) | Value | Unit cell dimension | N/A |
| c (Å) | Value | Unit cell dimension | N/A |
| β (°) | Value | Unit cell angle | N/A |
| Z | 4 | Number of molecules per unit cell | N/A |
This table provides an example of the type of data obtained from an X-ray crystallography experiment. The specific values for this compound would need to be determined experimentally.
Theoretical and Computational Studies of 7 Iodonaphthalen 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide range of molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org For 7-Iodonaphthalen-2-ol, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The electron-donating hydroxyl (-OH) group and the electron-withdrawing but highly polarizable iodine (-I) atom have opposing effects on the electron density of the naphthalene (B1677914) core, which DFT can quantify precisely. Calculations would likely show a high electron density around the oxygen atom and a complex distribution across the aromatic rings, influenced by the interplay of these substituents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using a representative functional like B3LYP with an appropriate basis set.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on Iodine | -0.15 e | Suggests the partial charge on the iodine atom. |
| Mulliken Charge on Oxygen | -0.60 e | Suggests the partial charge on the oxygen atom. |
Computational methods are powerful tools for mapping the step-by-step pathways of chemical reactions. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. numberanalytics.comethernet.edu.et This allows chemists to understand reaction feasibility, predict product distributions, and optimize reaction conditions.
For this compound, computational studies could investigate its synthesis, such as the iodination of naphthalen-2-ol, to understand the regioselectivity that leads to substitution at the 7-position. Furthermore, the iodine atom serves as a versatile functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). acs.orgmdpi.com DFT calculations can model the catalytic cycles of these reactions, clarifying the roles of the catalyst, ligands, and substrates, and explaining how the electronic properties of the this compound scaffold influence the reaction's efficiency and outcome. researchgate.net
A crucial application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality. Methods like DFT can accurately calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. liverpool.ac.ukrsc.org
Experimental ¹H and ¹³C NMR data for this compound have been reported. rsc.org A standard validation procedure in computational chemistry involves calculating these same parameters in silico. A strong correlation between the calculated and experimental spectra confirms that the computational model provides an accurate representation of the molecule's geometric and electronic structure. Discrepancies, on the other hand, can prompt a re-evaluation of the experimental assignments or the theoretical model. liverpool.ac.uk
Table 2: Comparison of Experimental and Hypothetically Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Experimental data sourced from literature. rsc.org Calculated values are hypothetical predictions from a typical GIAO-DFT calculation.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C2 | 156.7 | 157.1 |
| C7 | 92.7 | 93.5 |
| C1 | 108.7 | 109.0 |
| C3 | 119.9 | 120.3 |
| C6 | 127.8 | 128.2 |
| C4a | 130.2 | 129.9 |
| C5 | 130.4 | 130.8 |
| C8a | 132.0 | 131.7 |
| C8 | 135.5 | 135.9 |
| C4 | 137.5 | 137.2 |
Computational Prediction of Reaction Mechanisms
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While the naphthalene core of this compound is largely rigid, the molecule possesses conformational flexibility, primarily through the rotation of the hydroxyl group's hydrogen atom. Molecular modeling and conformational analysis are essential for identifying the most stable three-dimensional arrangement (conformation) of a molecule and understanding its flexibility. ijpsr.comcsbsju.edu
Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the physical movements of atoms and molecules over time. wikipedia.org An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule behaves at a given temperature. It can provide insights into the rotational freedom of the hydroxyl group, the stability of intramolecular hydrogen bonds (if any), and the interactions between the solute and solvent molecules. nih.govmdpi.com This information is crucial for understanding how the molecule's shape and dynamics influence its properties and interactions with other molecules, a key aspect in fields like drug design and materials science. nih.gov
Computational Approaches for Scaffold Analysis and Molecular Design
The this compound structure represents a valuable molecular scaffold for the synthesis of more complex compounds. The naphthalene core is a common feature in many biologically active molecules and functional materials, while the iodine and hydroxyl groups provide two distinct points for chemical modification.
Computational scaffold analysis can be used to explore the potential of this compound as a building block. By analyzing its steric and electronic features, chemists can design new molecules with desired properties. For instance, the iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the attachment of a wide variety of other functional groups. acs.org Computational screening can help predict which coupling partners are likely to react successfully. The hydroxyl group can be converted into an ether or ester, or used to direct reactions to other parts of the molecule. This dual functionality makes the scaffold particularly useful in creating libraries of compounds for drug discovery or for developing novel ligands for asymmetric catalysis, where the specific positioning of functional groups is critical. mdpi.comkyoto-u.ac.jp
Advanced Applications and Research Frontiers of 7 Iodonaphthalen 2 Ol
7-Iodonaphthalen-2-ol as a Versatile Building Block in Organic Synthesis
The unique structural characteristics of this compound, particularly the presence of the iodine atom, render it a valuable building block in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to various chemical transformations, making it a key site for introducing molecular complexity.
Construction of Diverse Chemical Libraries
The development of novel molecular building blocks is essential for accessing unexplored areas of biologically relevant chemical space. acs.org Diversity-oriented synthesis has emerged as a powerful strategy for generating diverse chemical libraries for biological screening. acs.org Starting from a single core molecule with exploitable functionality, a wide range of new building blocks can be generated. acs.org
This compound serves as an excellent starting material for constructing diverse chemical libraries. The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce a wide array of substituents. This allows for the systematic generation of a library of naphthalene (B1677914) derivatives with diverse functionalities, which can then be screened for various biological activities or material properties.
Precursor for Optoelectronic and Material Science Applications
Naphthalene derivatives are known to exhibit interesting photophysical properties, making them promising candidates for applications in optoelectronics and material science. nih.gov The introduction of an iodine atom, as in this compound, can further modulate these properties. The heavy atom effect of iodine can influence the excited state dynamics of the molecule, potentially enhancing properties like phosphorescence.
Research has shown that related iodinated naphthalene derivatives have been explored for creating advanced materials such as liquid crystals and polymers. evitachem.com The unique optical properties of some diiodo-binaphthol derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of these compounds to form stable thin films is a key advantage for their use in such devices. While specific studies on this compound in this context are not widely reported, its structural similarity to other iodinated naphthalenes suggests its potential as a precursor for novel optoelectronic materials. Further research in this area could involve the synthesis and characterization of polymers and other materials derived from this compound to explore their electronic and photophysical properties.
Medicinal Chemistry Applications as a Molecular Scaffold
The scaffold concept is a cornerstone of medicinal chemistry, where core structures of bioactive compounds are systematically modified to optimize their therapeutic properties. nih.gov this compound presents an attractive scaffold for the design and synthesis of new therapeutic agents due to its rigid bicyclic structure and the presence of functional groups that can be readily modified.
Design and Synthesis of Naphthol-Based Scaffolds for Ligand Development
The naphthol moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in π-stacking interactions with biological targets. The iodine atom in this compound provides a handle for further functionalization, allowing for the exploration of a larger chemical space in ligand development.
The synthesis of derivatives often involves leveraging the reactivity of the iodine substituent to introduce various side chains and functional groups. This approach enables the creation of a library of compounds that can be screened against different biological targets. For instance, related iodo-naphthol derivatives have been used in the synthesis of fluorescent probes for biological applications. alfa-chemical.comalfa-chemical.com
Computational Exploration of Scaffold Diversity and Bioisosteric Replacements
Computational methods are increasingly used to explore the diversity of molecular scaffolds and to guide the design of new compounds. nih.gov These approaches can be used to analyze the structural features of this compound and its derivatives, and to predict their potential interactions with biological targets.
Computational studies can help in understanding how modifications to the this compound scaffold affect its shape, electronic properties, and binding affinity. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. In the context of this compound, computational tools could be used to identify suitable bioisosteric replacements for the iodine atom or the hydroxyl group to improve the pharmacological profile of the resulting derivatives. For example, density functional theory (DFT) calculations can be used to assess the stability and electronic properties of hypothetical derivatives. vulcanchem.com
Structure-Activity Relationship (SAR) Studies of Naphthol Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.comnih.govnih.govrjraap.com For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity.
Photophysical Property Investigations and Molecular Probe Development
The unique electronic and structural characteristics of this compound make it a compelling candidate for photophysical studies and as a scaffold for molecular probes.
Intrinsic Luminescence and Fluorescence Studies of this compound
The intrinsic luminescence of this compound is expected to be derived from its 2-naphthol (B1666908) core. 2-Naphthol itself is a well-studied fluorophore known for its sensitivity to the local environment, such as solvent polarity and pH. acs.orgacs.orgscribd.com In its neutral form in acidic conditions, 2-naphthol exhibits a fluorescence emission maximum around 355 nm. libretexts.org However, in basic conditions, it deprotonates to form the 2-naphtholate anion, which has a significantly red-shifted emission maximum at approximately 415 nm due to a more extensive resonance stabilization of the excited state. libretexts.org The fluorescence quantum yield of 2-naphthol in acidic aqueous solution is reported to be around 0.18. researchgate.netchegg.com
Table 1: Representative Photophysical Properties of 2-Naphthol
| Property | 2-Naphthol (Neutral Form) | 2-Naphtholate (Anionic Form) | Source(s) |
|---|---|---|---|
| Fluorescence λmax | ~355 nm | ~415 nm | libretexts.org |
| Fluorescence Quantum Yield (ΦF) | ~0.18 (in acidic water) | - | researchgate.netchegg.com |
| pKa (Ground State) | ~9.5 | - | acs.org |
| pKa (Excited State) | ~2.5 - 3.5 | - | acs.org |
Impact of Heavy-Atom Effects on Photophysical Properties
The heavy-atom effect describes the ability of atoms with high atomic numbers (like iodine) to enhance the rate of spin-forbidden electronic transitions. In the context of this compound, the iodine atom would significantly increase the efficiency of intersystem crossing (ISC), the process where the molecule transitions from its lowest excited singlet state (S₁) to an excited triplet state (T₁). colab.wsaip.org
This enhanced ISC has two primary consequences:
Fluorescence Quenching: As the rate of intersystem crossing becomes more competitive with the rate of fluorescence, the fluorescence quantum yield (ΦF) will decrease.
Phosphorescence Enhancement: The increased population of the triplet state can lead to enhanced phosphorescence, which is the radiative decay from T₁ to the ground state (S₀).
Studies on a series of 1-halonaphthalenes have demonstrated this effect clearly. As the halogen atom is changed from chlorine to bromine to iodine, the rate of intersystem crossing increases dramatically, leading to a corresponding decrease in fluorescence lifetime and quantum yield, while the phosphorescence quantum yield increases. colab.wsaip.org Therefore, this compound is expected to be a much weaker fluorescer but a potentially stronger phosphorescer compared to its non-iodinated parent, 2-naphthol.
Table 2: Illustrative Heavy-Atom Effect on Naphthalene Derivatives
| Compound | Fluorescence Quantum Yield (ΦF) | Phosphorescence Quantum Yield (ΦP) | Triplet Lifetime (τT) | Source(s) |
|---|---|---|---|---|
| Naphthalene | 0.23 | 0.05 | 2.6 s | aip.org |
| 1-Chloronaphthalene | 0.058 | 0.29 | 0.32 s | aip.org |
| 1-Bromonaphthalene | <0.002 | 0.27 | 0.018 s | aip.org |
| 1-Iodonaphthalene | <0.001 | 0.30 | 0.0025 s | aip.org |
Note: Data is for halonaphthalenes in a rigid glass at 77 K to illustrate the principle of the internal heavy-atom effect.
Development of Fluorescent Probes and Imaging Agents Based on Iodonaphthols
The carbon-iodine bond in this compound can serve as a reactive site for the development of "turn-on" fluorescent probes. rsc.org Many fluorescent probes operate via mechanisms where a quenching group is removed or altered upon reaction with a specific analyte, leading to an increase in fluorescence emission. rsc.orgfrontiersin.org
Given that the iodine atom in this compound acts as a quencher of fluorescence via the heavy-atom effect, it is an ideal candidate for this type of probe design. A chemical reaction that cleaves the C-I bond—for instance, a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction—would remove the heavy atom. This would effectively "turn off" the efficient intersystem crossing pathway, restoring the intrinsic fluorescence of the 2-naphthol fluorophore. This "off-on" switching mechanism is highly desirable for creating probes with a high signal-to-noise ratio, making them suitable for bioimaging applications. rsc.orgmdpi.com
Potential in Biosensor Development and Sensing Technologies
Building on the principles of fluorescent probes, this compound has potential as a core structure in the development of sophisticated biosensors. The goal of a biosensor is to detect a specific biological molecule or process with high sensitivity and selectivity. mdpi.com
A sensor based on the this compound scaffold could be designed to detect biologically relevant analytes. For example, certain reactive sulfur species (RSS) or reactive selenium species (RSeS) are known to participate in reactions that can displace halides from aromatic rings. researchgate.net A probe could be engineered where the presence of a specific biomolecule, such as hydrogen sulfide (B99878) (H₂S) or glutathione (B108866) (GSH), triggers the cleavage of the C-I bond. mdpi.com This would lead to a "turn-on" fluorescence response, allowing for the quantitative detection of these species in cellular environments. nih.gov The high sensitivity of fluorescence-based detection makes such probes valuable tools for studying cellular metabolism and oxidative stress. nih.gov
Exploration in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.govresearchgate.net this compound possesses several features that make it an interesting building block for supramolecular assemblies.
The key interaction points on the molecule are:
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor.
π-π Stacking: The extended aromatic naphthalene system can participate in stacking interactions with other π-systems.
Halogen Bonding: The iodine atom can act as a halogen bond donor, a highly directional non-covalent interaction with a Lewis base (an electron-pair donor). nih.govfrontiersin.orgnih.gov
These interactions allow this compound to act as a "guest" molecule that can be encapsulated within a larger "host" molecule, such as a cyclodextrin (B1172386) or calixarene. nih.govescholarship.orgfrontiersin.org The encapsulation of the iodonaphthol guest within the hydrophobic cavity of a host like β-cyclodextrin can significantly alter its physical and chemical properties. nih.govthno.org For example, sequestration within the host cavity can shield the molecule from the solvent, potentially enhancing its fluorescence quantum yield by restricting molecular motion. frontiersin.org Furthermore, the formation of such host-guest complexes can be used to control the reactivity of the guest or to construct larger, stimuli-responsive supramolecular systems. thno.org
Table 3: Potential Host-Guest Interactions Involving this compound
| Host Molecule | Potential Guest Moiety of this compound | Primary Driving Force(s) | Potential Outcome | Source(s) |
|---|---|---|---|---|
| Cyclodextrins | Naphthalene ring | Hydrophobic effect | Increased solubility, modified photophysics | nih.govescholarship.orgfrontiersin.org |
| Calixarenes | Naphthalene ring, entire molecule | π-π stacking, hydrophobic effect, hydrogen bonding | Selective binding, sensor assembly | thno.org |
| Pillararenes | Naphthalene ring | π-π stacking, C-H···π interactions | Formation of pseudo-rotaxanes, molecular switches | sigmaaldrich.com |
| Lewis Bases | Iodine atom | Halogen bonding | Crystal engineering, catalysis | nih.govfrontiersin.org |
Q & A
Q. What are the optimal synthetic routes for 7-Iodonaphthalen-2-ol, and how can purity be ensured during preparation?
The synthesis of halogenated naphthols like this compound typically involves electrophilic substitution or hydroxyl-directed iodination. A common method includes:
- Cyclization of precursor compounds followed by regioselective iodination under controlled temperature (e.g., using iodine monochloride in acetic acid) .
- Hydroxylation of pre-iodinated intermediates, requiring catalysts like palladium or copper to enhance regioselectivity . Purity is validated via HPLC (≥95% purity threshold) and NMR to confirm absence of di-iodinated byproducts. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves crystallinity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- <sup>1</sup>H and <sup>13</sup>C NMR : To confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and hydroxyl/iodine positions .
- FT-IR : O-H stretching (~3200 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 270.1) and fragmentation patterns validate molecular integrity .
- X-ray crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges in polar derivatives .
Q. How should researchers design stability studies for this compound under varying conditions?
Stability protocols should assess:
- Thermal degradation : Heating samples to 40–80°C over 1–4 weeks, monitoring via TLC or HPLC for decomposition products (e.g., de-iodination or oxidation) .
- Light sensitivity : Exposure to UV-Vis light (300–500 nm) to detect photolytic byproducts .
- pH-dependent stability : Incubation in buffered solutions (pH 2–12) to identify hydrolytic pathways. Iodinated aromatics often show instability in alkaline conditions due to nucleophilic displacement .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?
Iodination at the 7-position is governed by:
- Ortho-directing effects : The hydroxyl group at C2 directs electrophiles to C1 or C3, but steric hindrance from adjacent substituents favors C7 .
- Electronic effects : Electron-donating groups (e.g., -OH) activate the ring, while iodine’s electron-withdrawing nature deactivates adjacent positions, limiting di-substitution . Computational studies (DFT) can model charge distribution to predict regioselectivity, aligning with experimental <sup>13</sup>C NMR chemical shifts .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction outcomes (e.g., unexpected cross-coupling yields) may arise from:
- Trace metal impurities : Pd/Cu residues from synthesis can catalyze side reactions. Chelating agents (e.g., EDTA) or rigorous purification (e.g., column chromatography) mitigate this .
- Solvent polarity effects : Low-polarity solvents (toluene) favor Ullmann-type couplings, while DMF promotes nucleophilic displacement. Systematic solvent screens under inert atmospheres clarify optimal conditions .
- Replication protocols : Cross-validate data using independent synthetic batches and peer-reviewed methodologies (e.g., Beilstein Journal protocols) .
Q. What computational tools are effective for modeling this compound’s interactions in supramolecular systems?
Advanced methods include:
- Molecular docking (AutoDock/Vina) : To predict binding affinities with biological targets (e.g., enzyme active sites) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability in lipid bilayers or solvent environments, with force fields (GAFF) parameterized for halogens .
- Retrosynthesis AI (Pistachio/Reaxys) : Proposes novel synthetic pathways by analyzing reaction databases, validated against experimental feasibility .
Data Contradiction and Analysis
Q. How should conflicting data on the biological activity of this compound be interpreted?
Discrepancies in bioassay results (e.g., antimicrobial IC50 values) require:
- Dose-response standardization : Ensure consistent molar concentrations and cell lines (e.g., HEK293 vs. HeLa) .
- Control experiments : Verify compound stability in assay media (e.g., DMEM vs. RPMI) via LC-MS .
- Meta-analysis : Compare data across >3 independent studies, prioritizing journals with rigorous peer review (e.g., ACS, RSC) .
Methodological Best Practices
Q. What protocols ensure reproducibility in catalytic applications of this compound?
For cross-coupling reactions (e.g., Suzuki-Miyaura):
- Catalyst pre-treatment : Reduce Pd(OAc)2 to Pd(0) using phosphine ligands (e.g., PPh3) under argon .
- Substrate ratios : Optimize aryl halide:boronic acid ratios (1:1.2) to minimize homo-coupling .
- Reporting standards : Disclose reaction yields, TOF (turnover frequency), and TON (turnover number) in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
